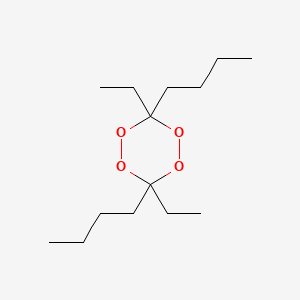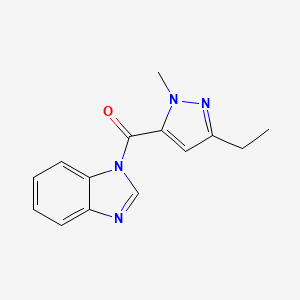![molecular formula C18H11NO3 B14191705 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid CAS No. 919291-02-4](/img/structure/B14191705.png)
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a naphthalene moiety and an isoquinoline core
Preparation Methods
The synthesis of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with isoquinoline precursors under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings to facilitate the formation of the desired product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydroisoquinoline compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the degree of hydrogenation and functional groups.
1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Another related compound, known for its use in the synthesis of enzyme inhibitors and receptor ligands.
The uniqueness of this compound lies in its specific fused ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919291-02-4 |
|---|---|
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-oxo-2H-naphtho[2,3-h]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H11NO3/c20-17-16-12(5-6-19-17)9-15(18(21)22)13-7-10-3-1-2-4-11(10)8-14(13)16/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
VNFITFYCQZQLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC4=C3C(=O)NC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)
![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)


